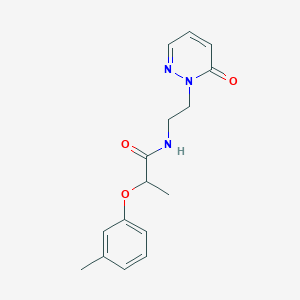

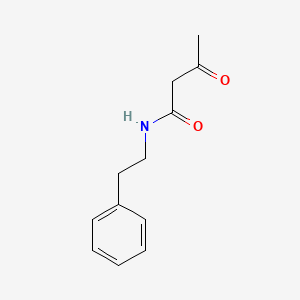

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide, also known as OP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been dedicated to synthesizing and characterizing novel pyridazine derivatives, including N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide, with a focus on understanding their structural properties and potential applications. The structural characterisation, including X-ray crystallography, has revealed significant insights into the compound's molecular geometry, electron density distribution, and intermolecular interactions. These findings are pivotal for understanding the compound's reactivity and potential as a precursor in synthesizing other complex molecules (Zaoui et al., 2021).

Potential Biological Activities

Several studies have investigated the biological activities of pyridazine derivatives, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. For instance, compounds structurally related to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide have demonstrated moderate inhibition against α-glucosidase compared to standard drugs, suggesting potential applications in managing diabetes through the modulation of carbohydrate digestion and absorption. Additionally, these compounds showed weak heat-induced haemolysis inhibition, indicating a possible protective effect against cell membrane damage under stress conditions (Zaoui et al., 2021).

Chemical Applications

The compound has also been explored for its chemical utility, particularly in synthesis and catalysis. For example, derivatives of pyridazine, including the compound , have been used as efficient coupling agents for esterification reactions, demonstrating their role in facilitating the formation of ester bonds between carboxylic acids and alcohols. This chemical application highlights the compound's utility in organic synthesis, potentially leading to the development of novel materials and pharmaceuticals (Won et al., 2007).

properties

IUPAC Name |

2-(3-methylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-5-3-6-14(11-12)22-13(2)16(21)17-9-10-19-15(20)7-4-8-18-19/h3-8,11,13H,9-10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOXJUFUBUVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)